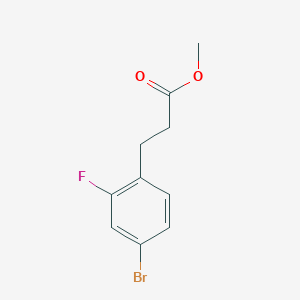

Methyl 3-(4-bromo-2-fluorophenyl)propanoate

Description

Methyl 3-(4-bromo-2-fluorophenyl)propanoate is an organic compound featuring a phenyl ring substituted with bromine (Br) at the para position and fluorine (F) at the ortho position. The propanoate ester group (-COOCH3) is attached to the aromatic ring via a three-carbon chain. Its molecular formula is C10H10BrFO2, with a molecular weight of 275.09 g/mol.

Properties

IUPAC Name |

methyl 3-(4-bromo-2-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMPMQXVOMBNQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 3-(4-bromo-2-fluorophenyl)propanol.

Oxidation: Formation of 3-(4-bromo-2-fluorophenyl)propanoic acid.

Scientific Research Applications

Methyl 3-(4-bromo-2-fluorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)propanoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Ethyl 3-(4-Bromo-3-Fluorophenyl)Propanoate

- Molecular Formula : C11H12BrFO2

- Molecular Weight : 275.12 g/mol

- Key Differences: Substituent Position: Fluorine is at the meta position (3-fluoro) instead of ortho (2-fluoro), altering the aromatic ring’s electron-withdrawing effects.

- Implications : The meta-fluoro substitution reduces steric hindrance near the bromine, which may improve reactivity in nucleophilic aromatic substitution reactions. Ethyl esters are often used to modulate pharmacokinetic properties in prodrug design .

Methyl 3-(4-Bromophenyl)-3-[(2-Fluorobenzoyl)Amino]Propanoate

- Molecular Formula : C17H14BrFN2O3

- Molecular Weight : 409.21 g/mol

- Key Differences: Functional Group: A 2-fluorobenzoyl amino group (-NHCOC6H3F) replaces the hydrogen on the propanoate chain, introducing hydrogen-bonding capacity.

(2R)-2-Amino-3-(4-Bromo-2-Fluorophenyl)Propanoate Hydrochloride

- Molecular Formula: C9H10BrFNO2·HCl

- Molecular Weight : 308.55 g/mol

- Key Differences: Amino Group: The presence of an amino (-NH2) group and hydrochloride salt enhances water solubility compared to the neutral ester. Chirality: The (2R)-configuration introduces stereochemical specificity, critical for interactions with biological targets (e.g., enzymes or receptors).

- Implications: Amino acid derivatives like this are precursors for peptide-based drugs or antibiotics. The hydrochloride salt improves bioavailability .

Methyl 3-((4-Bromo-3-Fluorophenyl)Amino)Propanoate

- Molecular Formula: C10H11BrFNO2

- Molecular Weight : 276.10 g/mol

- Key Differences: Substituent: An amino group (-NH-) replaces the methylene linkage, altering electronic properties and reducing ester stability. Fluorine Position: Meta-fluoro substitution diminishes ortho/para-directing effects during further functionalization.

- Implications: The amino group enables participation in condensation reactions (e.g., Schiff base formation), useful in synthesizing heterocycles or metal complexes .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Positions | Notable Properties |

|---|---|---|---|---|---|

| Methyl 3-(4-bromo-2-fluorophenyl)propanoate | C10H10BrFO2 | 275.09 | Ester (-COOCH3) | Br (para), F (ortho) | Moderate lipophilicity |

| Ethyl 3-(4-bromo-3-fluorophenyl)propanoate | C11H12BrFO2 | 275.12 | Ester (-COOCH2CH3) | Br (para), F (meta) | Higher lipophilicity |

| Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate | C17H14BrFN2O3 | 409.21 | Benzoylamino, ester | Br (para), F (ortho) | Hydrogen-bonding capacity |

| (2R)-2-Amino-3-(4-bromo-2-fluorophenyl)propanoate hydrochloride | C9H10BrFNO2·HCl | 308.55 | Amino (-NH2), hydrochloride | Br (para), F (ortho) | High water solubility |

| Methyl 3-((4-bromo-3-fluorophenyl)amino)propanoate | C10H11BrFNO2 | 276.10 | Amino (-NH-), ester | Br (para), F (meta) | Reactivity in condensation |

Research Implications

- Drug Design : Bromine and fluorine substituents enhance metabolic stability and binding affinity in drug candidates. For example, ortho-fluoro groups can block cytochrome P450-mediated oxidation .

- Synthetic Chemistry: Ethyl/methyl ester variations allow tuning of solubility and reactivity. Amino-functionalized analogs serve as intermediates for heterocyclic scaffolds .

- Structure-Activity Relationships (SAR) : The position of fluorine significantly impacts electronic effects, with ortho-substitution favoring steric interactions in enzyme active sites .

Biological Activity

Methyl 3-(4-bromo-2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme interactions, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃BrFCO₂ and a molecular weight of approximately 276.105 g/mol. The compound features a propanoate backbone with a bromine and a fluorine atom attached to a phenyl ring, which influences its chemical reactivity and biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity, potentially modulating various biochemical pathways. This interaction can lead to significant physiological effects, making it a candidate for further investigation in drug development.

Biological Activity and Applications

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds structurally similar to this compound:

- Study on Enzyme Inhibition : A study demonstrated that compounds with similar halogenated phenyl groups exhibited significant inhibition against various enzymes, suggesting that this compound may share this property.

- Antimicrobial Activity Assessment : Research on related compounds highlighted the importance of halogen substitutions in enhancing antimicrobial efficacy. For instance, compounds with bromine or fluorine substituents showed increased potency against resistant bacterial strains, indicating a potential pathway for this compound in antimicrobial drug development .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-3-(4-bromo-2-fluorophenyl)propanoate | Amino group addition | Enzyme inhibition, antimicrobial |

| Methyl (S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate | Methoxy group addition | Anticancer activity |

| Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate | Different substitution pattern | Potentially different activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.